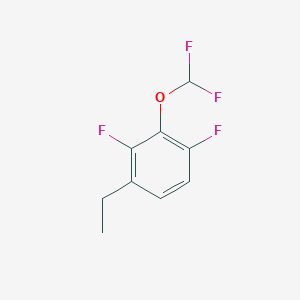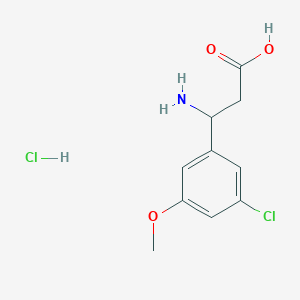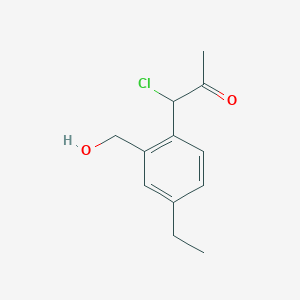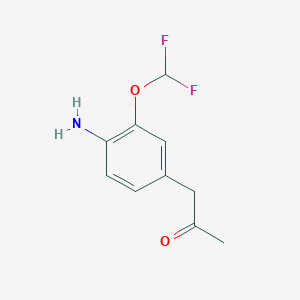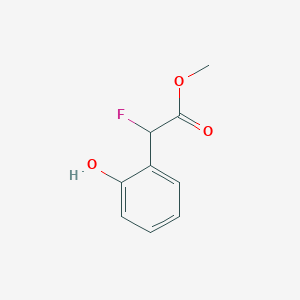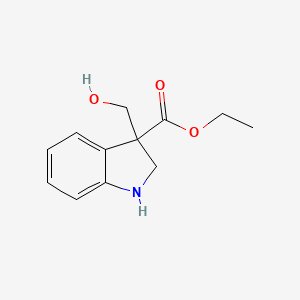![molecular formula C6H11BO2 B14041840 [1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
[1,1'-BI(Cyclopropan)]-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-BI(Cyclopropan)]-2-ylboronic acid is a boronic acid derivative characterized by the presence of two cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-BI(Cyclopropan)]-2-ylboronic acid typically involves the reaction of cyclopropylboronic acid with appropriate reagents under controlled conditions. One common method is the Corey-Chaykovsky reaction, which involves the reaction of cyclopropylboronic acid with dimethyloxosulfonium methylide to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-BI(Cyclopropan)]-2-ylboronic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-BI(Cyclopropan)]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted cyclopropanes, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-BI(Cyclopropan)]-2-ylboronic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various coupling reactions.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, [1,1’-BI(Cyclopropan)]-2-ylboronic acid is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for developing enzyme inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [1,1’-BI(Cyclopropan)]-2-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and modulate biological pathways. The cyclopropane rings contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylboronic acid: A simpler analog with a single cyclopropane ring.
Phenylboronic acid: Contains a phenyl group instead of cyclopropane rings.
Vinylboronic acid: Features a vinyl group in place of cyclopropane rings.
Uniqueness
[1,1’-BI(Cyclopropan)]-2-ylboronic acid is unique due to the presence of two cyclopropane rings, which impart distinct steric and electronic properties. These features enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H11BO2 |
|---|---|
Poids moléculaire |
125.96 g/mol |
Nom IUPAC |
(2-cyclopropylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H11BO2/c8-7(9)6-3-5(6)4-1-2-4/h4-6,8-9H,1-3H2 |
Clé InChI |
CMOQQAREPWVZAP-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


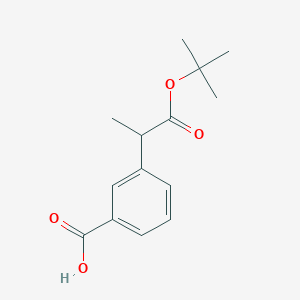
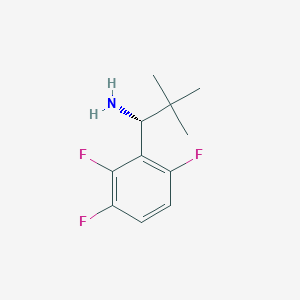
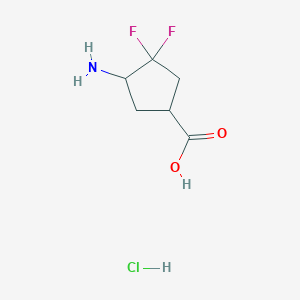
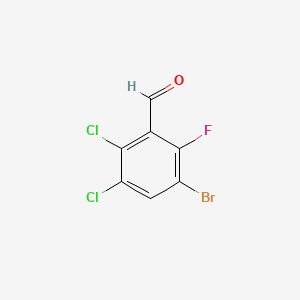
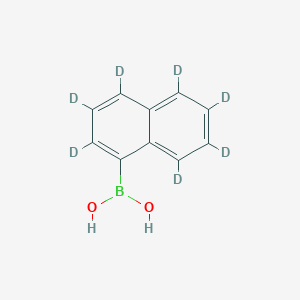
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
